molecular formula C7H7NO2S B2629306 3,4-Dimethoxythiophene-2-carbonitrile CAS No. 2230798-73-7

3,4-Dimethoxythiophene-2-carbonitrile

Cat. No.: B2629306
CAS No.: 2230798-73-7
M. Wt: 169.2
InChI Key: MPLNOLIWNBOSLH-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophene-2-carbonitrile: is an organic compound with the molecular formula C7H7NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two methoxy groups and a nitrile group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxythiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 2,3-dimethoxy-1,3-butadiene with sulfur dichloride in a hexane medium. This reaction forms the thiophene ring with the methoxy groups already in place .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxythiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3,4-Dimethoxythiophene-2-carbonitrile has several applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of conductive polymers and organic semiconductors.

    Materials Science: The compound is utilized in the development of new materials with unique electronic properties.

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.

Mechanism of Action

The mechanism of action of 3,4-dimethoxythiophene-2-carbonitrile depends on its specific application. In organic electronics, its conductive properties arise from the delocalization of electrons within the thiophene ring. In chemical reactions, the methoxy and nitrile groups influence the reactivity and stability of the compound, guiding its interactions with other molecules.

Comparison with Similar Compounds

    3,4-Dimethoxythiophene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    3,4-Ethylenedioxythiophene: Contains an ethylenedioxy bridge instead of methoxy groups, leading to different electronic properties.

    3,4-Dimethoxythiophene-2-carboxylic acid: Has a carboxylic acid group instead of a nitrile group, affecting its acidity and reactivity.

Uniqueness: 3,4-Dimethoxythiophene-2-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct electronic and chemical properties. This combination makes it a valuable compound for various applications in materials science and organic electronics.

Properties

IUPAC Name

3,4-dimethoxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-9-5-4-11-6(3-8)7(5)10-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLNOLIWNBOSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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